molecular formula C19H17N3O3 B12052236 3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide

3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B12052236
M. Wt: 335.4 g/mol
InChI Key: YUBQXPWHLARRQP-UHFFFAOYSA-N
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Description

7-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a quinoline ring, and various functional groups

Preparation Methods

The synthesis of 7-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature controls to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridine and quinoline rings can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .

Scientific Research Applications

7-HYDROXY-N-(5-METHYL-2-PYRIDINYL)-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

4-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-11-7-8-14(20-10-11)21-18(24)15-17(23)13-6-2-4-12-5-3-9-22(16(12)13)19(15)25/h2,4,6-8,10,23H,3,5,9H2,1H3,(H,20,21,24)

InChI Key

YUBQXPWHLARRQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

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